Phenolic Acidity Modulation: pKa Shift of ~0.9 Units Versus Methyl 4-Hydroxybenzoate (Methylparaben)
The predicted pKa of the phenolic –OH in methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is 7.22 ± 0.18 . This represents a 0.93 unit decrease relative to methyl 4-hydroxybenzoate (methylparaben), which has an experimentally determined pKa of 8.15 (H₂O, 20 °C) . The increased acidity is directly attributed to the electron-withdrawing –OCF₃ substituent at the ortho position, which stabilizes the phenoxide anion. This shift modifies the ionization state at physiological pH and alters hydrogen-bonding capacity, which can affect solubility, passive membrane permeability, and target-binding interactions.
| Evidence Dimension | Phenolic OH pKa (acidity) |
|---|---|
| Target Compound Data | pKa = 7.22 (predicted) |
| Comparator Or Baseline | Methyl 4-hydroxybenzoate (methylparaben): pKa = 8.15 (experimental, H₂O, 20 °C) |
| Quantified Difference | ΔpKa = –0.93 units (target compound more acidic) |
| Conditions | Predicted values for target compound from ChemicalBook; experimental values for comparator from ChemBK/Sigma-Aldrich databases |
Why This Matters
A nearly 1-unit pKa difference at the phenolic position alters the fraction ionized at physiological pH, impacting solubility, permeability, and binding pharmacophore compatibility—factors critical for hit-to-lead progression.
